N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]butanamide
Description
The compound N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]butanamide is a heterocyclic amide featuring a benzimidazole core fused with a pyrrole ring. Its structure includes a cyclopentyl group at position 1, methyl substituents at positions 4 and 5 of the pyrrole ring, and a butanamide side chain. The benzimidazole moiety is known for its role in medicinal chemistry, often contributing to interactions with biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C22H28N4O |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethylpyrrol-2-yl]butanamide |
InChI |
InChI=1S/C22H28N4O/c1-4-9-19(27)25-22-20(21-23-17-12-7-8-13-18(17)24-21)14(2)15(3)26(22)16-10-5-6-11-16/h7-8,12-13,16H,4-6,9-11H2,1-3H3,(H,23,24)(H,25,27) |
InChI Key |
JAMVJIRAAFGTHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C(=C(N1C2CCCC2)C)C)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]butanamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . The cyclopentyl and dimethyl groups are introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]butanamide is its potential as an anticancer agent. Research indicates that compounds with benzimidazole moieties often exhibit significant anticancer properties due to their ability to inhibit cellular pathways involved in tumor growth and proliferation.
A study published in ResearchGate explored the efficacy of various benzimidazole derivatives on multicellular spheroids, highlighting the compound's ability to induce apoptosis in cancer cells through modulation of key signaling pathways . The study concluded that this compound could serve as a lead for developing new anticancer therapies.
Antimicrobial Properties
The structural features of this compound suggest potential antimicrobial activity. Benzimidazole derivatives have been documented for their effectiveness against various bacterial strains and fungi.
In vitro studies have demonstrated that similar compounds can inhibit the growth of pathogenic microorganisms by disrupting their cellular functions. This presents an opportunity for further exploration in developing new antibiotics .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of benzimidazole derivatives suggest that this compound may also play a role in protecting neuronal cells from oxidative stress and neurodegeneration. Compounds with similar structures have shown promise in models of neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Study: Anticancer Screening
A notable case study involved screening a library of compounds for anticancer activity against various cancer cell lines. This compound was identified as a candidate with significant cytotoxic effects against breast cancer cells. The mechanism was attributed to the induction of cell cycle arrest and apoptosis .
Research Findings on Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of activity, suggesting that modifications to the existing structure could enhance potency against resistant strains .
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and proteins essential for the survival and replication of microorganisms and cancer cells . The compound may also interact with cellular receptors and signaling pathways, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Butanamide Class
Several structurally related butanamide derivatives have been reported in the literature, differing primarily in their substituents and core heterocycles. Below is a comparative analysis:
Functional Group Analysis
- Benzimidazole vs. Thiazole/Piperidine Cores : The benzimidazole in the target compound offers π-π stacking and hydrogen-bonding capabilities, which are critical for binding to aromatic residues in enzymes . Thiazole and piperidine cores (as in ) prioritize different interactions—thiazole derivatives often exploit sulfur’s electronegativity, while piperidines enhance conformational flexibility.
- Substituent Effects : The cyclopentyl group in the target compound may confer steric hindrance, reducing off-target interactions compared to the phenethyl group in . The 4,5-dimethyl groups on the pyrrole could enhance metabolic stability relative to the trimethoxyphenyl group in , which is prone to demethylation.
Research Findings and Gaps
- Experimental Data: No direct pharmacological or crystallographic data for the target compound are available in the provided evidence. Structural analogs like and highlight the importance of substituent tailoring for target specificity.
- Theoretical Predictions : Molecular docking studies (extrapolated from ) suggest the benzimidazole-pyrrole core could bind ATP pockets in kinases, while the butanamide side chain may stabilize interactions via hydrophobic contacts.
Biological Activity
N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]butanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole moiety linked to a pyrrole structure, which is known for its diverse biological activities. The molecular formula is , and it possesses significant lipophilicity due to the cyclopentyl and dimethyl groups, which may enhance its bioavailability.
Antimicrobial Activity
Benzimidazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that the benzimidazole scaffold exhibits broad-spectrum antibacterial and antifungal activity. For instance, a review highlighted that derivatives with substitutions at specific positions on the benzimidazole ring significantly enhanced their antimicrobial efficacy against various pathogens .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Studies on related benzimidazole compounds have shown that they can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, derivatives have been reported to exhibit cytotoxic effects against small-cell lung cancer cells by targeting specific signaling pathways .
Case Study: Cytotoxicity in Cancer Cell Lines
A study assessed the cytotoxic effects of several benzimidazole derivatives, including those similar to this compound. Results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic markers .
Anti-inflammatory Activity
Research has also pointed to anti-inflammatory properties associated with benzimidazole derivatives. The inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling has been noted as a critical mechanism through which these compounds exert their effects. This pathway is crucial in regulating inflammation and immune responses .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzimidazole ring and the pyrrole structure can significantly influence biological activity. For instance, substituents at specific positions can enhance potency or alter selectivity towards certain biological targets.
Table 2: Structure-Activity Relationship Insights
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]butanamide?
- Methodological Answer : The synthesis of benzimidazole-containing compounds often employs condensation reactions between substituted amines and carbonyl derivatives. For example, Povarov reactions involving 1H-benzimidazol-2-amine derivatives and aldehydes under thermal conditions (130°C, 3 hours) yield structurally complex heterocycles . For cyclopentyl-pyrrole intermediates, regioselective alkylation and amidation steps are critical to avoid side reactions. Characterization via IR, NMR (¹H/¹³C), and mass spectrometry should validate purity and regiochemistry.
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For example, SHELX software (e.g., SHELXL for refinement) enables precise determination of bond lengths, angles, and torsion angles, with R-factors < 0.05 indicating high reliability . Complementary NMR analysis (e.g., COSY, NOESY) resolves ambiguities in proton environments, particularly for cyclopentyl and benzimidazole moieties.
Advanced Research Questions
Q. What experimental strategies resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer : Inconsistent bioactivity may arise from assay-specific variables (e.g., solvent polarity, cell-line heterogeneity). A systematic approach includes:
- Replicate Studies : Conduct triplicate experiments under standardized conditions to assess reproducibility .
- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across assays to identify outlier datasets.
- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding affinities against target proteins, correlating with experimental IC₅₀ values .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to evaluate inter-assay variability .
Q. How can researchers optimize the compound’s solubility and stability for in vivo pharmacokinetic studies?
- Methodological Answer :
- Salt Formation : Introduce hydrophilic counterions (e.g., HCl, sodium salts) to enhance aqueous solubility.
- Prodrug Design : Modify the butanamide group with enzymatically cleavable protectors (e.g., ester linkages) to improve bioavailability .
- Accelerated Stability Testing : Use thermal (40–60°C) and photolytic stress conditions (ICH Q1A guidelines) to identify degradation pathways via HPLC-MS .
Q. What computational frameworks are suitable for modeling the compound’s interactions with cytochrome P450 enzymes?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Employ AMBER or GROMACS to simulate enzyme-ligand dynamics over 100-ns trajectories, analyzing binding free energies (MM-PBSA/GBSA).
- QM/MM Hybrid Models : Combine quantum mechanics (e.g., DFT for ligand) and molecular mechanics (for protein) to study electron transfer processes .
- ADMET Prediction : Use tools like SwissADME to forecast metabolic sites and potential toxicity risks .
Data Analysis and Theoretical Frameworks
Q. How should researchers address crystallographic disorder in the cyclopentyl group during structural refinement?
- Methodological Answer :
- Multi-Component Refinement : In SHELXL, assign partial occupancy to disordered atoms and apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry .
- Twinned Data Analysis : Use the ROTAX routine in SHELXL to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
- Validation Tools : Check PLATON’s ADDSYM for missed symmetry and CCDC’s Mercury for steric clashes.
Q. What theoretical frameworks guide the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Map functional group substitutions (e.g., methyl vs. ethyl at pyrrole-C4) to activity trends using multivariate regression .
- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond donors, aromatic rings) with Schrödinger’s Phase or MOE.
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity, isolating critical moieties for optimization .
Tables for Key Methodological Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
